molecular formula C15H10ClN3O3S B14947624 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide

Cat. No.: B14947624
M. Wt: 347.8 g/mol
InChI Key: LOYBIKSBGKFBKG-UHFFFAOYSA-N
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Description

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide is an organic compound belonging to the class of benzenesulfonamides This compound is characterized by its complex structure, which includes a chloro group, a cyano group, and a nitrobenzamide moiety

Preparation Methods

The synthesis of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene-2-amine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using advanced catalysts and automated reaction systems.

Chemical Reactions Analysis

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amine group.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds, 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide stands out due to its unique combination of functional groups. Similar compounds include:

Properties

Molecular Formula

C15H10ClN3O3S

Molecular Weight

347.8 g/mol

IUPAC Name

2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide

InChI

InChI=1S/C15H10ClN3O3S/c16-12-5-4-8(19(21)22)6-10(12)14(20)18-15-11(7-17)9-2-1-3-13(9)23-15/h4-6H,1-3H2,(H,18,20)

InChI Key

LOYBIKSBGKFBKG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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